molecular formula C21H22N4O B1662981 N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide CAS No. 898235-65-9

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B1662981
M. Wt: 346.4 g/mol
InChI Key: SNTCRRMCALVGNL-UHFFFAOYSA-N
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Description

“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a compound with the molecular formula C21H22N4O. It is a potent, time-dependent, irreversible FAAH inhibitor . Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide.


Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” were not found, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is 346.4 g/mol. The compound has a complex structure that includes a phenyl group, a quinoline group, and a piperazine group .


Physical And Chemical Properties Analysis

“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a solid compound . It is soluble in DMSO .

Scientific Research Applications

FAAH Inhibition and Therapeutic Potential

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide (PF-622) is identified as a novel class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is crucial in degrading signaling lipids like anandamide in the endocannabinoid system. Inhibitors like PF-622 exhibit potential as analgesic and anxiolytic/antidepressant agents due to their high potency and selectivity, without the side effects typically associated with direct cannabinoid receptor agonists. This positions them as attractive candidates for treating pain, inflammation, and certain central nervous system disorders (Ahn et al., 2007).

Antimicrobial Activity

Compounds structurally similar to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. A series of thiazolidinone derivatives linked with pyridin-2-yl-piperazine, including compounds structurally related to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, showed significant antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Radioligand for Peripheral Benzodiazepine Receptors

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide derivatives have been evaluated as potential radioligands for peripheral benzodiazepine type receptors (PBR) imaging in vivo with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their potential use in PBR imaging and possibly in the study of associated disorders (Matarrese et al., 2001).

Uroselective Alpha 1-Adrenoceptor Antagonists

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide and its analogues have been identified as uroselective alpha 1-adrenoceptor antagonists. These compounds show nanomolar affinity at the alpha 1-adrenoceptor subtype, indicating their potential use in treating lower urinary tract symptoms (Elworthy et al., 1997).

Soluble Epoxide Hydrolase Inhibition

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide derivatives have been explored as inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of bioactive lipid epoxides. These inhibitors are promising for theinvestigation in various disease models due to their ability to robustly affect serum biomarkers like epoxyoctadec-12(Z)-enoic acid, a linoleic acid-derived epoxide (Thalji et al., 2013).

Potential Antipsychotic Agents

Heterocyclic analogues of N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have been synthesized and evaluated as potential antipsychotic agents. These compounds show promising in vivo activity in models predictive of antipsychotic efficacy, with some exhibiting potency comparable to established drugs (Norman et al., 1996).

Positive Inotropic Activity

Some derivatives of N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have demonstrated positive inotropic activity, which could be beneficial in cardiovascular therapeutics. These compounds were evaluated in isolated rabbit-heart preparations, with some showing favorable activity compared to standard drugs like milrinone (Liu et al., 2009).

Antioxidant and Anti-inflammatory Activity

Novel piperazine analogues bearing quinolin-8-yloxy-butan-1-ones/pyridin-2-yloxyethanones, structurally related to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, have shown promising in vitro antioxidant and anti-inflammatory activities. These compounds demonstrated significant activity against radical scavenging and venom-induced inflammation (Al‐Ghorbani et al., 2015).

Synthesis and Characterization

The synthesis and characterization of various derivatives of N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have been extensively studied. These studies have provided insights into the molecular structures and potential applications of these compounds in medicinal chemistry (Yang et al., 2017).

properties

IUPAC Name

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTCRRMCALVGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467917
Record name PF-622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide

CAS RN

898235-65-9
Record name PF-622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Ahn, DS Johnson, LR Fitzgerald, M Liimatta… - Biochemistry, 2007 - ACS Publications
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that degrades the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide. Genetic …
Number of citations: 237 pubs.acs.org
Y Zhang - Journal of Labelled Compounds and …, 2017 - Wiley Online Library
To make a detailed characterization of the mechanism of inhibition and selectivity of a novel fatty acid amide hydrolase inhibitor PF‐622, 3 tritium isotopomers were prepared. [ 3 H]PF‐…
M Sałaga, M Sobczak, J Fichna - European Journal of Pharmaceutical …, 2014 - Elsevier
Fatty acid amide hydrolase (FAAH) is the enzyme crucially involved in the modulation of physiological processes mediated by anandamide (AEA), as well as other endocannabinoids …
Number of citations: 39 www.sciencedirect.com
SD Kodani, HB Overby, C Morisseau, J Chen, L Zhao… - Toxicology letters, 2016 - Elsevier
Parabens are a class of small molecules that are regularly used as preservatives in a variety of personal care products. Several parabens, including butylparaben and benzylparaben, …
Number of citations: 24 www.sciencedirect.com
S Kopf, F Bourriquen, W Li, H Neumann… - Chemical …, 2022 - ACS Publications
Organic compounds labeled with hydrogen isotopes play a crucial role in numerous areas, from materials science to medicinal chemistry. Indeed, while the replacement of hydrogen by …
Number of citations: 163 pubs.acs.org
A Huwiler, J Pfeilschifter - Pharmacology & therapeutics, 2009 - Elsevier
Lipids serve important functions as membrane constituents and also as energy storing molecules. Besides these functions certain lipid species have now been recognized as signalling …
Number of citations: 75 www.sciencedirect.com

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